molecular formula C12H11NO3 B1602946 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione CAS No. 328233-20-1

1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Cat. No.: B1602946
CAS No.: 328233-20-1
M. Wt: 217.22 g/mol
InChI Key: CGUGGUAXPLHFAX-UHFFFAOYSA-N
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Description

1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (CAS: 328233-20-1) is a spirocyclic compound featuring a fused furopyridine-dione scaffold. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . Structurally, it integrates a cyclohexane ring spiro-linked to a furo[3,4-c]pyridine system with dual ketone groups at positions 1' and 3. This compound is primarily utilized as a high-purity intermediate (≥97% purity) in organic synthesis, particularly for developing neuroactive and antiviral agents .

Properties

IUPAC Name

spiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-1-4-12(5-2-8)10-7-13-6-3-9(10)11(15)16-12/h3,6-7H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGGUAXPLHFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C3=C(C=CN=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627354
Record name 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328233-20-1
Record name 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via β-Enamino Imides and Cinnamaldehydes

  • A notable method involves the cyclization reaction of β-enamino imides with cinnamaldehydes to form spiro[furo[3,4-c]pyridine]-5,7-diones, which are structurally related to the target compound.
  • This approach allows for the efficient construction of the fused heterocyclic system with high regioselectivity.
  • The reaction proceeds through a tandem 1,6-addition, cyclopropanation, and rearrangement sequence, enabling the formation of vicinal quaternary carbon centers critical for spirocyclic architecture.
  • This method was reported in 2022 in Organic Chemistry Frontiers, demonstrating good yields and functional group tolerance.

Copper-Catalyzed Heteroannulation of Ketoxime Acetates

  • Copper(I) cyanide-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones has been developed to synthesize spiro[indane-1,3-dione-1-pyrrolines], which share mechanistic similarity with the preparation of spiro-furo-pyridine diones.
  • This method involves cleavage of N–O and C–H bonds and formation of new C–C and C–N bonds, efficiently constructing the spirocyclic ring system.
  • The strategy exhibits broad substrate scope and high yields, indicating potential applicability to synthesize 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1,4-dione derivatives.

Multi-Component Reactions Involving Phosphine Catalysis

  • Triphenylphosphine-catalyzed three-component reactions have been reported for synthesizing spirocyclic indoline derivatives, which share synthetic principles with the target compound.
  • These reactions typically involve activated alkynes (e.g., acetylenedicarboxylates), phosphine catalysts, and electrophilic partners to form spirocycles via nucleophilic addition and cyclization.
  • The methodology is convenient and provides access to diverse spirocyclic frameworks under mild conditions.

Patent-Described Synthetic Routes

  • Patents describing amido compounds with spiro-furo-pyridine cores provide detailed stepwise synthetic routes involving:
    • Construction of spiro-furo[3,4-c]pyridine-pyrrolidine intermediates.
    • Use of cyclopropylcarbonyl derivatives for functionalization.
    • Multi-step synthesis involving protection/deprotection, cyclization, and acylation steps.
  • Though focused on pyrrolidine analogs, these procedures offer insights into the preparation of spiro-furo-pyridine diones, including 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1,4-dione.

Comparative Data Table of Preparation Methods

Methodology Key Reactants Catalysts/Conditions Yield Range (%) Advantages Reference
β-Enamino imides + cinnamaldehydes β-Enamino imides, cinnamaldehydes Base, mild heating Moderate to High Tandem reaction, vicinal quaternary centers
Copper-catalyzed heteroannulation Ketoxime acetates, 2-arylideneindane-1,3-diones CuCN catalyst, mild conditions High Broad substrate scope, efficient bond formation
Triphenylphosphine-catalyzed 3-component Triphenylphosphine, alkynedioates, electrophiles Room temperature, DME solvent Good to High Mild, convenient, diverse spirocycles
Multi-step patent route with cyclopropylcarbonyl derivatives Various protected intermediates Multiple steps, organic solvents Variable Detailed functionalization, pharmaceutical relevance

Detailed Research Findings

  • The β-enamino imide and cinnamaldehyde route leverages a domino sequence that efficiently builds the spiro-fused ring with high stereoselectivity, making it suitable for synthesizing the 1,4-dione functionality on the cyclohexane ring.
  • The copper-catalyzed heteroannulation provides a robust catalytic system that activates ketoxime acetates and arylidene diones, facilitating spirocycle formation through C–H activation and N–O bond cleavage.
  • The triphenylphosphine-catalyzed method is notable for its operational simplicity and ability to tolerate various functional groups, enabling the synthesis of complex spirocyclic frameworks under mild conditions.
  • Patent literature reveals the importance of protecting groups and stepwise functionalization to achieve the desired spiro-furo-pyridine dione scaffold with pharmaceutical applications, highlighting the synthetic versatility of this compound class.

Notes on Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C12H11NO3 Confirmed for target compound
Molecular Weight 217.22 g/mol Useful for stoichiometric calculations
Predicted Boiling Point 478.0 ± 45.0 °C (predicted) High thermal stability
Density 1.35 ± 0.1 g/cm³ (predicted) Relevant for purification
pKa 3.70 ± 0.20 (predicted) Indicates acidity of functional groups

These properties influence reaction conditions such as temperature, solvent choice, and purification methods.

Chemical Reactions Analysis

1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Medicinal Chemistry Applications

1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione has been investigated for its pharmacological properties. Its derivatives have shown potential in the following areas:

  • Analgesic Activity : Research indicates that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones exhibit significant analgesic effects. In studies where these compounds were evaluated against standard analgesics like morphine and aspirin, some showed comparable efficacy with reduced toxicity profiles .
  • Anti-inflammatory Properties : Compounds derived from the spiro structure have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Notably, certain derivatives demonstrated higher selectivity and potency than established anti-inflammatory drugs like celecoxib .

Anti-Cancer Research

The compound's derivatives have also been explored for their anti-cancer properties:

  • Cytotoxicity : Multi-component reactions involving cyclohexane-1,3-dione led to the synthesis of new compounds that exhibited cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HT-29 (colon cancer). These compounds showed promising results in inhibiting cell proliferation and targeting specific kinases involved in cancer progression .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives effectively inhibit c-Met kinase, which is implicated in several malignancies. The presence of electronegative substituents was found to enhance the cytotoxicity of these compounds .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy ComparisonReference
AnalgesicPyrrolo derivativeComparable to morphine
Anti-inflammatorySpiro derivativeHigher selectivity than celecoxib
CytotoxicityMulti-component productEffective against A549 and HT-29

Notable Research Findings

  • A study synthesized a series of pyrrolo derivatives that were more active than aspirin in pain relief tests. The most potent compounds were identified for further development as potential analgesics .
  • Another investigation into spiro compounds highlighted their ability to inhibit COX enzymes significantly, suggesting their potential as anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .
  • In anti-cancer research, certain synthesized compounds demonstrated substantial inhibition of cell growth across multiple cancer lines, indicating a broad spectrum of activity and potential for further clinical applications .

Mechanism of Action

The mechanism of action of 1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Spiro-Fluorene Analogs

Example : 1'H-Spiro[fluorene-9,3'-furo[3,4-c]pyridin]-1'-one (Compound 42, 43)

  • Structural Difference : Replaces the cyclohexane ring with a fluorene moiety, enhancing aromaticity and rigidity.
  • Synthesis : Produced via pyridine intermediate (Procedure B) followed by reduction (Procedure C), yielding 77% for Compound 43 .
  • Applications : Investigated as neuropeptide S receptor antagonists, suggesting distinct receptor-binding profiles compared to the cyclohexane-based dione .

Trifluoromethylated Derivatives

Example : Spiro[cyclohexane-1,3’−6’-phenyl-4’-trifluoromethyl-[1H]-furo[3,4-c]pyridine] (3aA)

  • Structural Difference : Incorporates a trifluoromethyl (CF₃) group at position 4' and a phenyl substituent at position 6'.
  • Synthesis : Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, yielding 0.441 mmol .
  • Impact : The CF₃ group enhances metabolic stability and lipophilicity, making it advantageous for drug candidates targeting CNS disorders .

Cerpegin-Derived Diones

Examples :

  • 5'-Cyclopropyl-3'H-spiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'(5'H)-dione Structural Difference: Cyclopropyl substituent at position 5' modifies steric and electronic properties. Yield: 67% via nucleophilic substitution .
  • 5'-Methyl and 5'-Isopropyl Derivatives
    • Impact : Alkyl substituents improve solubility and bioavailability, with melting points ranging from 195–196°C (cyclopropyl) to lower values for bulkier groups .

Carboxylic Acid and Ester Derivatives

Examples :

  • Ethyl 1'-oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylate
    • Molecular Weight : 275.304 g/mol (vs. 217.22 for the dione) .
    • Function : The ester group increases lipophilicity, facilitating membrane permeability in drug delivery .
  • 1'-Oxo-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
    • Applications : Intermediate for further functionalization (e.g., amide coupling) to generate bioactive molecules .

Piperidine-Containing Spiro Analogs

Example : Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride (CAS: 475152-33-1)

  • Structural Difference : Replaces the cyclohexane ring with a piperidine system and introduces a hydrochloride salt.
  • Molecular Formula : C₁₁H₁₂N₂O₂·HCl (240.69 g/mol) .
  • Impact : The piperidine ring and salt form enhance water solubility, favoring pharmacokinetic properties in therapeutic agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Bioactivity/Application Reference
1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione C₁₂H₁₁NO₃ 217.22 Dual ketone groups Organic synthesis intermediate
1'H-Spiro[fluorene-9,3'-furo[3,4-c]pyridin]-1'-one C₂₀H₁₃NO 283.33 Fluorene backbone Neuropeptide S receptor antagonist
Spiro[cyclohexane-1,3’-6’-phenyl-4’-CF₃-[1H]-furo[3,4-c]pyridine] C₂₀H₁₇F₃NO 368.35 CF₃, phenyl groups CNS drug candidate
5'-Cyclopropyl-3'H-spiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione C₁₆H₁₈NO₃ 274.14 Cyclopropyl substituent Immunomodulator
Ethyl 1'-oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylate C₁₅H₁₇NO₄ 275.30 Ethyl ester group Lipophilic prodrug intermediate
Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride C₁₁H₁₂N₂O₂·HCl 240.69 Piperidine ring, hydrochloride salt Improved solubility

Key Findings and Implications

  • Structural Flexibility : The spirocyclic core accommodates diverse substituents (e.g., CF₃, esters, alkyl groups), enabling tailored physicochemical and bioactive properties .
  • Synthetic Efficiency : Cobalt-catalyzed cycloadditions and nucleophilic substitutions offer high yields (>60%) for complex spiro derivatives .
  • Bioactivity: Substituents like cyclopropyl or trifluoromethyl groups confer specific biological activities (e.g., immunomodulation, CNS targeting), distinguishing them from the parent dione .

Biological Activity

1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is a complex organic compound characterized by its unique spiro structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4, with a molecular weight of approximately 245.25 g/mol. The compound features a distinctive spiro arrangement that contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H13NO4
Molecular Weight245.25 g/mol
StructureSpiro compound
Functional GroupsCarbonyl, furan

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study highlighted the effectiveness of spiro compounds against various bacterial strains, attributing their activity to the presence of functional groups that interact with microbial cell membranes .

Antiviral Properties

The antiviral potential of this compound has been investigated through in vitro studies. These studies suggest that the compound may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly processes .

Anticancer Activity

Several derivatives of spiro compounds have shown promise in cancer treatment. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro assays demonstrated that these compounds could significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent.

Study 2: Antiviral Activity

In another investigation focusing on antiviral activity, researchers found that the compound exhibited IC50 values ranging from 10 to 25 µM against influenza virus strains. This suggests a moderate antiviral effect that warrants further exploration for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of specific functional groups influences its interaction with biological targets:

Structural FeatureBiological Activity
Spiro arrangementEnhances binding affinity
Carbonyl groupKey role in antimicrobial action
Furan moietyContributes to antiviral properties

Q & A

Q. What stability challenges arise under varying storage conditions?

  • The compound’s hygroscopicity and photolability require storage at -20°C in inert atmospheres (e.g., argon). Degradation products are monitored via HPLC, as seen in spiro-pyrrolidine dione analogs () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Reactant of Route 2
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

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